Gatifloxacin mesylate

Description

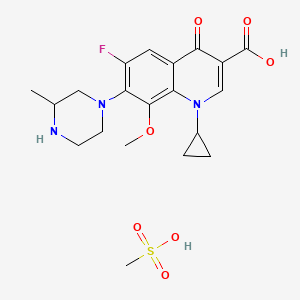

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN3O4.CH4O3S/c1-10-8-22(6-5-21-10)16-14(20)7-12-15(18(16)27-2)23(11-3-4-11)9-13(17(12)24)19(25)26;1-5(2,3)4/h7,9-11,21H,3-6,8H2,1-2H3,(H,25,26);1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMMNVFFMFJMFDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26FN3O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60581345 | |

| Record name | 1-Cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid--methanesulfonic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60581345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

471.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

316819-28-0 | |

| Record name | Gatifloxacin mesylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0316819280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid--methanesulfonic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60581345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GATIFLOXACIN MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NZE1V6L7F9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Gatifloxacin Mesylate: A Comprehensive Technical Guide to its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gatifloxacin, a fourth-generation fluoroquinolone antibiotic, exhibits broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria. Its efficacy stems from the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, thereby disrupting DNA replication and repair mechanisms.[1][2][3] This technical guide provides an in-depth overview of the chemical properties and structural characteristics of gatifloxacin mesylate, the methanesulfonate salt of gatifloxacin. The information presented herein is intended to support research, development, and quality control activities related to this important active pharmaceutical ingredient (API).

Chemical Structure and Properties

This compound is chemically named 1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid methanesulfonate.[2] The molecule consists of a core quinolone ring system substituted with a cyclopropyl group at the N1 position, a fluorine atom at C6, a 3-methylpiperazinyl moiety at C7, and a methoxy group at C8. The carboxyl group at C3 and the basic piperazinyl nitrogen are key functional groups influencing its physicochemical properties and biological activity. The methanesulfonate salt is formed at the piperazinyl nitrogen.

The presence of a chiral center in the 3-methylpiperazinyl moiety results in gatifloxacin being a racemic mixture of (R)- and (S)-enantiomers.

Table 1: Quantitative Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂₀H₂₆FN₃O₇S | [2] |

| Molecular Weight | 471.5 g/mol | [2] |

| Melting Point | Gatifloxacin Hemihydrate: 162 °C; Gatifloxacin: 182-185 °C. The melting point for the mesylate salt is not consistently reported, suggesting potential decomposition. | [1][4] |

| pKa (of Gatifloxacin) | Acidic pKa: ~6.0, Basic pKa: ~9.4 | [1] |

| Solubility (of Gatifloxacin) | In Organic Solvents (at 298.15 K): - Ethyl Acetate: 6.789 x 10⁻³ (mole fraction) - N,N-Dimethylformamide (DMF): 5.657 x 10⁻³ (mole fraction) - Butanone: 3.488 x 10⁻³ (mole fraction) - Acetonitrile: 2.811 x 10⁻³ (mole fraction) - n-Butanol: 2.246 x 10⁻³ (mole fraction) - Acetone: 1.766 x 10⁻³ (mole fraction) - 1,4-Dioxane: 1.288 x 10⁻³ (mole fraction) - n-Propanol: 0.922 x 10⁻³ (mole fraction) - Ethanol: 0.698 x 10⁻³ (mole fraction) - Methanol: 0.531 x 10⁻³ (mole fraction) - Isopropanol: 0.401 x 10⁻³ (mole fraction) - Toluene: 0.261 x 10⁻³ (mole fraction) In Other Solvents: - Dimethyl sulfoxide (DMSO): Soluble - Aqueous Buffers: Sparingly soluble | [5][6] |

Experimental Protocols

Determination of Melting Point (Capillary Method)

The melting point of a pharmaceutical compound is a critical parameter for its identification and purity assessment. A standard method for its determination is the capillary melting point technique.[7][8][9]

Methodology:

-

Sample Preparation: A small amount of the finely powdered and dried this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath with a calibrated thermometer or an electronic temperature sensor.

-

Heating: The sample is heated at a controlled rate, typically 1-2 °C per minute, as it approaches the expected melting point.

-

Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded. The range between these two temperatures is the melting range. For pure substances, this range is typically narrow.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.[10][11][12]

Methodology:

-

System Preparation: An excess amount of this compound is added to a known volume of the desired aqueous buffer (e.g., pH 1.2, 4.5, and 6.8 to simulate physiological conditions) in a sealed flask.

-

Equilibration: The flask is agitated in a constant temperature water bath or shaker for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration.

-

Quantification: The concentration of this compound in the clear, saturated solution is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The solubility is expressed as mass per unit volume (e.g., mg/mL) or as a molar concentration.

Visualizations

Mechanism of Action

Gatifloxacin exerts its antibacterial effect by targeting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. This dual-targeting mechanism is crucial for its broad-spectrum activity.

Caption: Mechanism of action of this compound.

Representative Synthetic Workflow

The synthesis of gatifloxacin typically involves a multi-step process, with a key step being the nucleophilic substitution reaction on a difluoroquinolone carboxylic acid derivative.

Caption: A representative workflow for the synthesis of this compound.

Conclusion

This technical guide has summarized the key chemical properties and structural features of this compound. The provided data and experimental protocols are intended to serve as a valuable resource for professionals in the fields of pharmaceutical research, development, and quality assurance. A thorough understanding of these fundamental characteristics is essential for the successful formulation, analysis, and application of this potent antibacterial agent.

References

- 1. Gatifloxacin | C19H22FN3O4 | CID 5379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 3. This compound | C20H26FN3O7S | CID 16040196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. thinksrs.com [thinksrs.com]

- 8. nano-lab.com.tr [nano-lab.com.tr]

- 9. mt.com [mt.com]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. researchgate.net [researchgate.net]

- 12. who.int [who.int]

Gatifloxacin Mesylate: A Comprehensive Technical Guide to its Synthesis, Intermediates, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gatifloxacin is a fourth-generation fluoroquinolone antibiotic valued for its broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria. Its efficacy stems from the inhibition of bacterial DNA gyrase and topoisomerase IV, crucial enzymes in DNA replication and repair. This technical guide provides a detailed examination of the primary synthetic pathways for gatifloxacin, its key chemical intermediates, and the associated experimental protocols. The information is intended to serve as a valuable resource for professionals engaged in pharmaceutical research and development.

Core Synthetic Pathways

The synthesis of gatifloxacin primarily proceeds through two strategic routes, both commencing from the key intermediate, 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid or its ethyl ester. The choice of pathway often depends on factors such as desired yield, purity, and scalability for industrial production.

The two primary pathways are:

-

Direct Nucleophilic Substitution: This route involves the direct condensation of 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid with 2-methylpiperazine.

-

Boron Chelate Intermediate Pathway: To enhance the reactivity of the C-7 position for nucleophilic substitution, a boron chelate of the quinolone core is formed as an intermediate. This method is often favored in industrial settings for achieving higher yields under milder conditions.[1]

Pathway 1: Direct Nucleophilic Substitution

This pathway represents a more direct approach to the synthesis of gatifloxacin.

Caption: Direct synthesis of Gatifloxacin.

Experimental Protocol: Synthesis of Gatifloxacin via Direct Condensation

A mixture of 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid (40 g) and 2-methylpiperazine (28.4 g, 2.1 equivalents) is suspended in dimethyl sulfoxide (DMSO) (800 mL) under a nitrogen atmosphere. The reaction mixture is then heated to 55°C for 24 hours. Following the reaction, the mixture is cooled, and the product is isolated. Various work-up procedures can be employed to precipitate and purify the gatifloxacin, often involving the addition of an anti-solvent like water or toluene, followed by filtration and drying.[2][3]

| Reactant/Solvent | Quantity | Molar Ratio |

| 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid | 40 g | 1 |

| 2-Methylpiperazine | 28.4 g | 2.1 |

| Dimethyl Sulfoxide (DMSO) | 800 mL | - |

| Parameter | Value |

| Temperature | 55°C |

| Reaction Time | 24 hours |

| Yield | 70-76% |

Pathway 2: Boron Chelate Intermediate

This pathway is often preferred for large-scale synthesis due to its improved yields and milder reaction conditions. The formation of a boron chelate at the 3-carboxyl and 4-oxo groups activates the C-7 position for nucleophilic attack by 2-methylpiperazine.

Caption: Boron chelate pathway for Gatifloxacin synthesis.

Experimental Protocols

Step 1: Synthesis of Gatifloxacin Borondifluoride Chelate

Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester is treated with boron trifluoride diethyl etherate in a suitable solvent like methyl isobutyl ketone (MIBK) to yield the corresponding borondifluoride chelate.[4] Another method involves reacting the ethyl ester (100 g) with 40% aqueous hydrofluoroboric acid (1000 mL) and heating at 95-100°C for 5 hours.

| Reactant/Reagent | Quantity |

| Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylate | 100 g |

| 40% Aqueous Hydrofluoroboric Acid | 1000 mL |

| Parameter | Value |

| Temperature | 95-100°C |

| Reaction Time | 5 hours |

| Yield | 85% |

Step 2: Condensation with 2-Methylpiperazine

The gatifloxacin borondifluoride chelate (100 g) is suspended in acetonitrile (800 mL), and 2-methylpiperazine (44 g) is added. The mixture is stirred at 30-35°C for 12 hours. The solvent is then removed by vacuum distillation.

| Reactant/Solvent | Quantity |

| Gatifloxacin Borondifluoride Chelate | 100 g |

| 2-Methylpiperazine | 44 g |

| Acetonitrile | 800 mL |

| Parameter | Value |

| Temperature | 30-35°C |

| Reaction Time | 12 hours |

| Yield | 85% |

Step 3: Hydrolysis of the Chelate

The condensed chelate product is hydrolyzed using a base such as triethylamine in a solvent like methanol to yield gatifloxacin.[4] The crude product is often purified by recrystallization from a suitable solvent like ethanol.

| Reagent/Solvent | Role |

| Triethylamine | Base for hydrolysis |

| Methanol/Ethanol | Solvent |

| Parameter | Value |

| Overall Yield | ~76% |

Key Intermediates and Their Synthesis

The successful synthesis of gatifloxacin relies on the efficient preparation of its key intermediates.

Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate

This is a crucial precursor for the boron chelate pathway.

Experimental Protocol: Synthesis of Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate

A solution of 3-cyclopropylamino-2-(2,4,5-trifluoro-3-methoxybenzoyl)acrylic acid ethyl ester (26 g, 0.075 mol) in 110 mL of DMF is treated with potassium carbonate (22 g, 0.16 mol). The mixture is heated to 50°C with stirring for 1 hour. The resulting precipitate is filtered, washed with a mixture of ice and water, and dried to give the title compound.

| Reactant/Reagent/Solvent | Quantity | Molar Ratio |

| 3-cyclopropylamino-2-(2,4,5-trifluoro-3-methoxybenzoyl)acrylic acid ethyl ester | 26 g | 1 |

| Potassium Carbonate | 22 g | ~2.1 |

| Dimethylformamide (DMF) | 110 mL | - |

| Parameter | Value |

| Temperature | 50°C |

| Reaction Time | 1 hour |

| Yield | 95% |

1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid

This is the starting material for the direct condensation pathway and can be obtained by the hydrolysis of its corresponding ethyl ester.

Experimental Protocol: Hydrolysis of the Ethyl Ester

A mixture of ethyl 1-cyclopropyl-6,8-difluoro-7-methyl-1,4-dihydro-4-oxo-3-quinolinecarboxylate (a similar quinolone ester, 30 g), glacial acetic acid (210 mL), water (160 mL), and concentrated sulfuric acid (23.5 mL) is heated under reflux for 2 hours. The hot suspension is then poured onto ice, and the precipitate is filtered, washed with water, and dried. This general hydrolysis procedure can be adapted for the synthesis of the desired gatifloxacin precursor.

Conclusion

The synthesis of gatifloxacin mesylate can be effectively achieved through two primary routes: direct nucleophilic substitution and a pathway involving a boron chelate intermediate. The choice of method is influenced by considerations of yield, purity, and scalability. The boron chelate pathway is often favored for industrial production due to its efficiency. A thorough understanding of the experimental parameters and the synthesis of key intermediates is critical for the successful and optimized production of this important fluoroquinolone antibiotic. This guide provides a detailed overview of these aspects to aid researchers and professionals in the field of drug development.

References

- 1. (Z)-ETHYL 3-(CYCLOPROPYLAMINO)-2-(2,4,5-TRIFLUORO-3-METHOXYBENZOYL)ACRYLATE | 112811-70-8 [chemicalbook.com]

- 2. 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid | C14H11F2NO4 | CID 7019465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN109438237B - Preparation method of 3-ethoxy ethyl acrylate - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

Gatifloxacin Mesylate and DNA Gyrase: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of gatifloxacin mesylate, a fourth-generation fluoroquinolone antibiotic, on its primary bacterial target, DNA gyrase. This document delves into the molecular interactions, quantitative inhibitory data, and detailed experimental protocols relevant to the study of this interaction.

Introduction to Gatifloxacin and its Target: DNA Gyrase

Gatifloxacin is a broad-spectrum synthetic antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[1][2][3] Its bactericidal activity stems from the inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][2][3] In many Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the main target in several Gram-positive species.[4][5]

DNA gyrase is a unique topoisomerase that introduces negative supercoils into DNA, a process crucial for DNA replication, transcription, and repair.[6] The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits (A2B2).[6] The GyrA subunit is responsible for DNA breakage and re-ligation, while the GyrB subunit possesses ATPase activity, providing the energy for the supercoiling reaction.[6]

Mechanism of Action: Gatifloxacin's Molecular Assault on DNA Gyrase

Gatifloxacin, like other fluoroquinolones, acts as a "poison" to the DNA gyrase enzyme. Instead of simply inhibiting its catalytic activity, it stabilizes a transient intermediate in the enzyme's reaction cycle, the cleavage complex, where the DNA is cut.[6] This leads to the accumulation of double-stranded DNA breaks, which are ultimately lethal to the bacterial cell.[2]

The key steps in the mechanism are as follows:

-

Binding to the Gyrase-DNA Complex: Gatifloxacin does not bind effectively to DNA gyrase or DNA alone. Instead, it intercalates into the DNA at the site of cleavage and interacts with both the DNA and the GyrA subunits of the gyrase enzyme.[7][8]

-

Formation of a Ternary Complex: The drug, DNA, and gyrase form a stable ternary gatifloxacin-gyrase-DNA complex.[7][8] This complex traps the enzyme in a state where it has cleaved the DNA but cannot re-ligate the broken strands.

-

Inhibition of DNA Re-ligation: Gatifloxacin specifically targets the GyrA subunit, preventing the re-ligation of the cleaved DNA strands.[2] This results in the accumulation of double-stranded DNA breaks.

-

Induction of Cell Death: The stalled replication forks and the accumulation of double-stranded DNA breaks trigger the bacterial SOS response and ultimately lead to programmed cell death.[9]

The interaction is facilitated by a non-covalent network of hydrogen bonds and a magnesium ion-water bridge, which stabilizes the complex.[8] The C-3 carboxyl and C-4 keto groups on the quinolone core are crucial for this interaction.[8] The C-8 methoxy group of gatifloxacin has been shown to enhance its activity against resistant gyrase mutants.[9][10]

Quantitative Data: Inhibitory Potency of Gatifloxacin

The inhibitory activity of gatifloxacin against DNA gyrase is typically quantified by its 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the enzyme's activity in vitro. While specific binding affinities (Kd) and kinetic inhibition constants (Ki) for gatifloxacin are not widely reported in publicly available literature, IC50 values provide a robust measure of its inhibitory potency.

| Bacterial Species | Enzyme | IC50 (µg/mL) | Reference |

| Escherichia coli | DNA Gyrase | 0.109 | [11][12] |

| Enterococcus faecalis | DNA Gyrase | 5.60 | [4] |

| Mycobacterium tuberculosis | DNA Gyrase | 3.0 | [13] |

| Streptococcus pneumoniae | DNA Gyrase | 19.4 - 25.9 | [13] |

| Staphylococcus aureus | DNA Gyrase | 3.01 | [13] |

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to study the effect of gatifloxacin on DNA gyrase.

DNA Gyrase Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed circular DNA substrate. Inhibition of this activity is a primary indicator of drug efficacy.

Materials:

-

Purified DNA gyrase (GyrA and GyrB subunits)

-

Relaxed pBR322 DNA (or other suitable plasmid)

-

5X Assay Buffer: 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl2, 10 mM DTT, 9 mM spermidine, 32.5% (w/v) glycerol, 0.5 mg/mL albumin

-

10 mM ATP solution

-

This compound stock solution (in a suitable solvent, e.g., water or DMSO)

-

Stop Solution/Loading Dye: 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol

-

Agarose

-

1X TAE or TBE buffer

-

Ethidium bromide or other DNA stain

-

Proteinase K (optional)

Procedure:

-

Reaction Setup: On ice, prepare a reaction mixture containing:

-

5X Assay Buffer

-

Relaxed pBR322 DNA (final concentration ~10-20 nM)

-

ATP (final concentration 1 mM)

-

Gatifloxacin at various concentrations (or vehicle control)

-

Water to the final volume

-

-

Enzyme Addition: Add a pre-determined amount of DNA gyrase (typically 1-2 units, where 1 unit supercoils ~0.5 µg of relaxed DNA in 30 minutes) to initiate the reaction. The final reaction volume is typically 20-30 µL.

-

Incubation: Incubate the reaction at 37°C for 30-60 minutes.

-

Termination: Stop the reaction by adding Stop Solution/Loading Dye. Optionally, treat with Proteinase K (50 µg/mL for 30 minutes at 37°C) to remove the protein.

-

Agarose Gel Electrophoresis: Analyze the reaction products on a 1% agarose gel in 1X TAE or TBE buffer. The gel can be run with or without an intercalating agent like ethidium bromide.

-

Visualization and Quantification: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The supercoiled DNA will migrate faster than the relaxed DNA. The intensity of the supercoiled band can be quantified using densitometry to determine the IC50 value of gatifloxacin.[7][10][14]

DNA Gyrase Cleavage Assay

This assay directly measures the ability of gatifloxacin to stabilize the gyrase-mediated cleavage of DNA.

Materials:

-

Purified DNA gyrase

-

Supercoiled plasmid DNA (e.g., pBR322)

-

5X Cleavage Buffer: 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl2, 10 mM DTT, 9 mM spermidine

-

This compound stock solution

-

SDS (20% stock solution)

-

Proteinase K (10 mg/mL stock solution)

-

Loading Dye

-

Agarose

-

1X TAE or TBE buffer

-

Ethidium bromide or other DNA stain

Procedure:

-

Reaction Setup: On ice, prepare a reaction mixture containing:

-

5X Cleavage Buffer

-

Supercoiled pBR322 DNA (final concentration ~10-20 nM)

-

Gatifloxacin at various concentrations (or vehicle control)

-

Water to the final volume

-

-

Enzyme Addition: Add DNA gyrase to the reaction mixture.

-

Incubation: Incubate at 37°C for 30-60 minutes to allow the formation of the cleavage complex.

-

Complex Trapping and Protein Digestion: Add SDS to a final concentration of 0.2-1% and Proteinase K to a final concentration of 0.1-0.5 mg/mL. Incubate at 37°C for an additional 30 minutes. The SDS denatures the gyrase, revealing the DNA breaks, and Proteinase K digests the covalently attached protein.

-

Agarose Gel Electrophoresis: Add loading dye and analyze the samples on a 1% agarose gel.

-

Visualization and Quantification: Stain the gel and visualize the DNA bands. The formation of linear DNA from the supercoiled plasmid indicates cleavage. The amount of linear DNA can be quantified to assess the potency of gatifloxacin in stabilizing the cleavage complex.[8][15][16][17][18][19]

DNA Gyrase ATPase Assay

This assay measures the ATP hydrolysis activity of the GyrB subunit, which is essential for the supercoiling reaction.

Materials:

-

Purified DNA gyrase

-

Linear or relaxed circular DNA (to stimulate ATPase activity)

-

ATPase Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2, 2 mM DTT

-

ATP

-

This compound stock solution

-

Malachite green-molybdate reagent (for phosphate detection) or a coupled enzyme system (pyruvate kinase/lactate dehydrogenase) for continuous monitoring.

Procedure (using Malachite Green):

-

Reaction Setup: Prepare a reaction mixture containing:

-

ATPase Assay Buffer

-

DNA (e.g., linear pBR322)

-

Gatifloxacin at various concentrations

-

DNA gyrase

-

-

Initiation and Incubation: Initiate the reaction by adding ATP. Incubate at 37°C for a set time (e.g., 30 minutes).

-

Termination and Phosphate Detection: Stop the reaction and add the malachite green-molybdate reagent. This reagent forms a colored complex with the inorganic phosphate released during ATP hydrolysis.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 620-650 nm) using a spectrophotometer or plate reader.

-

Analysis: The amount of phosphate produced is proportional to the ATPase activity. A decrease in absorbance in the presence of gatifloxacin indicates inhibition of the ATPase activity.[14][18][20]

Visualizations

Signaling Pathway: Mechanism of Gatifloxacin Action on DNA Gyrase

Caption: Mechanism of Gatifloxacin Action on DNA Gyrase.

Experimental Workflow: DNA Gyrase Supercoiling Inhibition Assay

Caption: Workflow for DNA Gyrase Supercoiling Assay.

Logical Relationship: Gatifloxacin's Interaction with the Gyrase-DNA Complex

Caption: Formation of the Ternary Complex.

Conclusion

This compound exerts its potent antibacterial effect by targeting DNA gyrase and stabilizing the cleavage complex, leading to lethal double-stranded DNA breaks. The in vitro assays described in this guide are fundamental tools for researchers studying the efficacy of gatifloxacin and other fluoroquinolones, as well as for the development of novel antibacterial agents targeting this essential bacterial enzyme. A thorough understanding of this mechanism is critical for addressing the ongoing challenge of antibiotic resistance.

References

- 1. Quantitation of supercoiled circular content in plasmid DNA solutions using a fluorescence-based method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. High-throughput assays for DNA gyrase and other topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Gatifloxacin? [synapse.patsnap.com]

- 4. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro pharmacodynamic activity of gatifloxacin, gemifloxacin, moxifloxacin and levofloxacin against Streptococcus pneumoniae containing specific mutations in DNA gyrase and topoisomerase IV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Supercoiling-dependent DNA binding: quantitative modeling and applications to bulk and single-molecule experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubcompare.ai [pubcompare.ai]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. Inhibitory Activities of Gatifloxacin (AM-1155), a Newly Developed Fluoroquinolone, against Bacterial and Mammalian Type II Topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

- 13. Crystal structure and stability of gyrase–fluoroquinolone cleaved complexes from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Methods to Quantitatively Measure Topological Changes Induced by DNA-Binding Proteins In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. inspiralis.com [inspiralis.com]

- 17. Fluoroquinolone-Gyrase-DNA Complexes: TWO MODES OF DRUG BINDING - PMC [pmc.ncbi.nlm.nih.gov]

- 18. cbioc.com [cbioc.com]

- 19. elearning.unimib.it [elearning.unimib.it]

- 20. inspiralis.com [inspiralis.com]

Gatifloxacin Mesylate: An In-Depth Technical Guide to its Antibacterial Spectrum Against Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibacterial activity of gatifloxacin mesylate against a range of clinically relevant Gram-positive bacteria. Gatifloxacin, a fourth-generation fluoroquinolone, exhibits a broad spectrum of activity, and this document focuses on its efficacy against Gram-positive organisms, presenting quantitative data, detailed experimental protocols for susceptibility testing, and visualizations of its mechanism of action and experimental workflows.

Core Efficacy: In Vitro Activity of Gatifloxacin

Gatifloxacin has demonstrated potent in vitro activity against a variety of Gram-positive bacteria, including strains resistant to other classes of antibiotics. Its enhanced activity against these organisms, when compared to older fluoroquinolones like ciprofloxacin, is a key characteristic.[1][2][3] Gatifloxacin is often two- to four-fold more potent than ciprofloxacin and ofloxacin against staphylococci, streptococci, pneumococci, and enterococci.[2]

Quantitative Susceptibility Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of gatifloxacin against key Gram-positive pathogens, providing a quantitative measure of its antibacterial potency. MIC values represent the lowest concentration of an antibiotic that prevents visible in vitro growth of a microorganism.

Table 1: In Vitro Activity of Gatifloxacin Against Staphylococcus aureus

| Strain | Gatifloxacin MIC (μg/mL) | Ciprofloxacin MIC (μg/mL) | Reference |

| S. aureus ATCC 25923 (MSSA) | 0.1 | 0.5 | [1][4] |

| Methicillin-susceptible S. aureus (MSSA) | ≤0.33 (MIC90) | - | [3][5] |

| Methicillin-resistant S. aureus (MRSA) | 1.0 | 16.0 | [6] |

| Ciprofloxacin-susceptible MRSA | 0.06 | 0.5 | [6] |

| Ciprofloxacin-resistant MRSA | 1.0 | 16.0 | [6] |

| Clinical Isolate Sa2102 | 0.2 | 2 | [1][4] |

| Clinical Isolate Sa2667 | 0.5 | 4 | [1][4] |

| Clinical Isolate Sa2669 | 1 | 16 | [1][4] |

Table 2: In Vitro Activity of Gatifloxacin Against Streptococcus pneumoniae

| Strain | Gatifloxacin MIC (μg/mL) | Penicillin Susceptibility | Reference |

| Penicillin-susceptible S. pneumoniae | 0.25 | Susceptible | [6] |

| Penicillin-intermediate S. pneumoniae | 0.25 | Intermediate | [6] |

| Penicillin-resistant S. pneumoniae | 0.25 | Resistant | [6] |

| Clinical Isolates (Germany) | 0.03 - 1.0 (Range) | Various | [7] |

| Clinical Isolates (Germany) | 0.5 (MIC90) | Various | [7] |

| Clinical Isolates (International Study) | 0.5 (MIC90) | Various | [7] |

| All tested strains (300) | Susceptible | Including non-susceptible | [8] |

Table 3: In Vitro Activity of Gatifloxacin Against Other Gram-Positive Bacteria

| Organism | Gatifloxacin MIC (μg/mL) | Reference |

| Enterococcus faecalis | 0.25 | [6] |

| Enterococcus faecalis | ≤1.0 (MIC90) | [3][5] |

| Viridans Streptococci | ≤1.0 (MIC90) | [3][5] |

| Streptococcus pyogenes | All isolates inhibited at 0.78 | [9] |

| Bacillus cereus | 0.08 - 0.57 (MIC90 range with other Gram-positives) | [10] |

Mechanism of Action: Dual Targeting of Essential Enzymes

Gatifloxacin's bactericidal action stems from the inhibition of two critical bacterial enzymes involved in DNA replication, transcription, repair, and recombination: DNA gyrase (topoisomerase II) and topoisomerase IV.[11][12][13][14]

-

DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process essential for the initiation of DNA replication. Gatifloxacin binds to the A subunit of DNA gyrase, preventing the re-ligation of the DNA strands after cleavage. This leads to the cessation of DNA replication and ultimately, bacterial cell death.[12][13]

-

Topoisomerase IV: This enzyme is primarily responsible for the separation of interlinked daughter chromosomes following DNA replication. Gatifloxacin's inhibition of topoisomerase IV disrupts this process, preventing proper cell division.[12][13]

In Gram-positive bacteria, topoisomerase IV is the primary target of many fluoroquinolones, including gatifloxacin.

Caption: Mechanism of action of Gatifloxacin in Gram-positive bacteria.

Experimental Protocols for Antibacterial Susceptibility Testing

The quantitative data presented in this guide are primarily generated through standardized in vitro susceptibility testing methods, namely the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[15] The broth microdilution method is a commonly used technique.[16][17]

Protocol: Broth Microdilution MIC Assay

-

Preparation of Bacterial Inoculum:

-

Isolate three to five morphologically similar colonies of the test bacterium from an 18-24 hour agar plate.

-

Suspend the colonies in a suitable broth (e.g., Mueller-Hinton Broth).

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[17]

-

-

Preparation of Gatifloxacin Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Perform serial two-fold dilutions of the gatifloxacin stock solution in Mueller-Hinton Broth in a 96-well microtiter plate to obtain a range of concentrations.

-

-

Inoculation and Incubation:

-

Inoculate each well of the microtiter plate containing the gatifloxacin dilutions with the prepared bacterial inoculum.

-

Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only).

-

Incubate the plate at 35-37°C for 16-20 hours in ambient air.

-

-

Interpretation of Results:

-

Following incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of gatifloxacin in which there is no visible growth (i.e., the first clear well).

-

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[18]

Protocol: MBC Assay

-

Perform an MIC Assay:

-

Follow the protocol for the broth microdilution MIC assay as described above.

-

-

Subculturing:

-

From the wells showing no visible growth in the MIC assay (the MIC well and the more concentrated wells), transfer a standardized volume (e.g., 10-100 μL) and plate it onto a suitable antibiotic-free agar medium (e.g., Tryptic Soy Agar).[19]

-

-

Incubation:

-

Incubate the agar plates at 35-37°C for 18-24 hours.

-

-

Interpretation of Results:

-

Following incubation, count the number of colonies on each plate.

-

The MBC is the lowest concentration of gatifloxacin that results in a ≥99.9% reduction in the initial inoculum count.[20]

-

Caption: Experimental workflow for MIC and MBC determination.

Conclusion

This compound demonstrates potent in vitro activity against a broad spectrum of Gram-positive bacteria, including key pathogens such as Staphylococcus aureus and Streptococcus pneumoniae. Its dual mechanism of action, targeting both DNA gyrase and topoisomerase IV, contributes to its efficacy. The standardized protocols for MIC and MBC determination provide a reliable framework for assessing its antibacterial properties. This comprehensive data and procedural overview serves as a valuable resource for researchers and professionals in the field of drug development and infectious disease.

References

- 1. journals.asm.org [journals.asm.org]

- 2. In vitro antibacterial spectrum of a new broad-spectrum 8-methoxy fluoroquinolone, gatifloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Susceptibility of bacterial isolates to gatifloxacin and ciprofloxacin from clinical trials 1997-1998 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Activity of gatifloxacin in an in vitro pharmacokinetic-pharmacodynamic model against Staphylococcus aureus strains either susceptible to ciprofloxacin or exhibiting various levels and mechanisms of ciprofloxacin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. Postantibiotic Effects of Gatifloxacin against Gram-Positive and -Negative Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. In vitro activity of fluoroquinolones (gatifloxacin, levofloxacin and trovafloxacin) and seven other antibiotics against Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Antibacterial activity of the fourth-generation fluoroquinolones gatifloxacin and moxifloxacin against ocular pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. go.drugbank.com [go.drugbank.com]

- 12. What is the mechanism of Gatifloxacin? [synapse.patsnap.com]

- 13. What is the mechanism of this compound? [synapse.patsnap.com]

- 14. What is Gatifloxacin used for? [synapse.patsnap.com]

- 15. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 16. bio.libretexts.org [bio.libretexts.org]

- 17. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 18. microchemlab.com [microchemlab.com]

- 19. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

In Vitro Activity of Gatifloxacin Mesylate Against Gram-Negative Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro activity of Gatifloxacin mesylate, a fourth-generation fluoroquinolone antibiotic, against a range of clinically relevant gram-negative bacteria. Gatifloxacin exhibits a broad spectrum of activity by targeting essential bacterial enzymes, making it an important agent in the study of antimicrobial resistance and the development of new therapeutic strategies.

Mechanism of Action

Gatifloxacin exerts its bactericidal effects by inhibiting two critical type II topoisomerase enzymes in bacteria: DNA gyrase and topoisomerase IV.[1][2][3][4][5] In gram-negative bacteria, DNA gyrase is the primary target and is responsible for introducing negative supercoils into the bacterial DNA, a process crucial for DNA replication and transcription.[1][2][4] Topoisomerase IV's main role is the decatenation of daughter chromosomes following replication.[1][2][4] By binding to these enzymes, Gatifloxacin stabilizes the enzyme-DNA complex, leading to double-strand breaks in the bacterial chromosome, which ultimately results in cell death.[4]

Caption: Mechanism of Gatifloxacin in Gram-Negative Bacteria.

In Vitro Susceptibility Data

The following tables summarize the in vitro activity of this compound against various gram-negative bacteria, with data presented as Minimum Inhibitory Concentration (MIC) values. The MIC is the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism after overnight incubation.

Table 1: MIC90 Values of Gatifloxacin Against Common Gram-Negative Pathogens

| Bacterial Species | MIC90 (μg/mL) | Reference(s) |

| Pseudomonas aeruginosa | 1.28 - ~8 | [6][7] |

| Klebsiella pneumoniae | Lower than moxifloxacin | [6] |

| Enterobacter aerogenes | Lower than moxifloxacin | [6] |

| Enterobacteriaceae (family) | ≤ 0.38 | [7] |

| Citrobacter freundii | 0.7 - 0.8 | [7] |

| Acinetobacter lwoffi | 0.12 (MIC100) | [8] |

MIC90 is the concentration at which 90% of the tested isolates are inhibited.

Table 2: Comparative Susceptibility of Gram-Negative Isolates

| Organism | Gatifloxacin Susceptibility (%) | Comparator Susceptibility (%) | Reference |

| Enterobacteriaceae | 62.8 | Ciprofloxacin: 27.8, Levofloxacin: 36.1 | [9] |

| Pseudomonas aeruginosa | 41.2 | Ciprofloxacin: 41.2, Levofloxacin: 23.5 | [9] |

| Gram-Negative Isolates | 70 | Moxifloxacin: 66.7 | [10] |

Experimental Protocols

The determination of in vitro activity of this compound against gram-negative bacteria is typically performed using standardized methods as outlined by organizations such as the Clinical and Laboratory Standards Institute (CLSI).

Minimum Inhibitory Concentration (MIC) Determination

a) Broth Microdilution Method:

-

Preparation of Gatifloxacin Stock Solution: A stock solution of this compound is prepared in a suitable solvent and sterilized by filtration.

-

Serial Dilutions: Serial twofold dilutions of the Gatifloxacin stock solution are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates.

-

Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., to a final concentration of 5 x 10^5 CFU/mL) is prepared from a fresh culture.

-

Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

-

Incubation: The plates are incubated at 35-37°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is determined as the lowest concentration of Gatifloxacin that shows no visible growth.

b) Agar Dilution Method:

-

Preparation of Agar Plates: Serial twofold dilutions of Gatifloxacin are incorporated into molten Mueller-Hinton Agar (MHA) and poured into petri dishes.

-

Inoculum Preparation: A bacterial suspension is prepared and standardized.

-

Inoculation: A standardized volume of the bacterial suspension is spotted onto the surface of each agar plate.

-

Incubation: Plates are incubated at 35-37°C for 16-20 hours.

-

Reading Results: The MIC is the lowest concentration of Gatifloxacin that inhibits visible bacterial growth.

Disk Diffusion (Kirby-Bauer) Method

-

Inoculum Preparation: A standardized suspension of the test organism is prepared.

-

Plate Inoculation: A sterile cotton swab is dipped into the suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate.

-

Disk Application: A paper disk impregnated with a specific concentration of Gatifloxacin (e.g., 5 µg) is placed on the agar surface.

-

Incubation: The plate is incubated at 35-37°C for 16-18 hours.

-

Measurement: The diameter of the zone of inhibition around the disk is measured in millimeters.

-

Interpretation: The measured zone diameter is interpreted as "Susceptible," "Intermediate," or "Resistant" according to CLSI guidelines.[11]

Caption: Antimicrobial Susceptibility Testing Workflow.

Discussion and Conclusion

This compound demonstrates significant in vitro activity against a broad range of gram-negative bacteria.[3][12] Its dual-targeting mechanism of action against both DNA gyrase and topoisomerase IV is a key attribute.[4] Studies have shown its effectiveness against members of the Enterobacteriaceae family and some challenging non-fermentative gram-negative bacilli.[8][9] However, like other fluoroquinolones, the emergence of resistance is a concern, and continuous surveillance of its in vitro activity is crucial. The standardized methodologies described in this guide are essential for obtaining reliable and reproducible data for both research and clinical applications.

References

- 1. bluelakepharmapi.com [bluelakepharmapi.com]

- 2. What is the mechanism of Gatifloxacin? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. youtube.com [youtube.com]

- 6. Antibacterial activity of the fourth-generation fluoroquinolones gatifloxacin and moxifloxacin against ocular pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Susceptibility of bacterial isolates to gatifloxacin and ciprofloxacin from clinical trials 1997-1998 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro antimicrobial activity of gatifloxacin compared with other quinolones against clinical isolates from cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro activity of gatifloxacin against gram negative clinical isolates in a tertiary care hospital - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Minimum inhibitory concentrations and resistance for selected antimicrobial agents (including imipenem, linezolid and tigecycline) of bacteria obtained from eye infections - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Gatifloxacin (AM-1155, CG 5501) susceptibility testing interpretive criteria and quality control guidelines for dilution and disk (5-microgram) diffusion methods. The Quality Control Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Comparative in vitro activity of gatifloxacin, grepafloxacin, levofloxacin, moxifloxacin and trovafloxacin against 4151 Gram-negative and Gram-positive organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics of Gatifloxacin Mesylate: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of gatifloxacin mesylate in various preclinical animal models. Gatifloxacin, a fourth-generation fluoroquinolone antibiotic, exhibits broad-spectrum activity against a variety of pathogens.[1][2] Understanding its absorption, distribution, metabolism, and excretion (ADME) profile in different species is critical for the non-clinical safety evaluation and for predicting its pharmacokinetic behavior in humans. This document summarizes key pharmacokinetic parameters, details experimental methodologies, and visualizes study workflows to support drug development and research.

Quantitative Pharmacokinetic Parameters

The pharmacokinetic profile of gatifloxacin has been characterized in several animal species. The data presented below, collated from various studies, highlights the inter-species differences in drug disposition.

Table 1: Single-Dose Pharmacokinetics of Gatifloxacin in Various Animal Models

| Animal Model | Dose and Route of Administration | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | T½ (h) | Bioavailability (%) | Reference |

| Rats (Sprague-Dawley) | 7.5 mg/kg (Oral) | - | ~1 | - | 2.11 | - | [3] |

| 15 mg/kg (Oral) | - | ~1 | - | 2.11 | 60.48 - 78.86 | [3] | |

| 30 mg/kg (Oral) | - | ~1 | - | 2.11 | - | [3] | |

| 3.75 mg/kg (IV) | - | - | - | - | - | [3] | |

| 7.5 mg/kg (IV) | - | - | - | - | - | [3] | |

| 15 mg/kg (IV) | - | - | - | - | - | [3] | |

| Dogs (Beagle) | Oral | - | 1.73 | - | 12.53 | 98.47 | [3] |

| Mice | 10 mg/kg (IP) | - | - | - | 0.6 | - | [4] |

| 18.75 mg/kg (SC) | - | - | - | 0.59 | - | [5] | |

| 50 mg/kg (IP) | - | - | - | 0.6 | - | [4] | |

| 75 mg/kg (SC) | - | - | - | 1.1 | - | [5] | |

| 100 mg/kg (IP) | - | - | - | 0.6 | - | [4] | |

| Buffalo Calves | 4 mg/kg (IV) | - | - | 17.1 ± 0.63 | 10.4 ± 2.47 | - | [6][7] |

| 4 mg/kg (IM) | 2.98 ± 0.08 | 1 | 10.8 ± 0.64 | 7.45 ± 0.55 | 79.7 ± 3.35 | [8] | |

| Rabbits (New Zealand White) | 0.3% Ophthalmic Gel (Topical) | See Table 2 | - | See Table 2 | - | - | [9][10] |

| 0.3% Ophthalmic Solution (Topical) | See Table 2 | - | See Table 2 | - | - | [9] |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; T½: Elimination half-life; IV: Intravenous; IM: Intramuscular; IP: Intraperitoneal; SC: Subcutaneous.

Table 2: Ocular Tissue Distribution of Gatifloxacin in Rabbits After Topical Administration

The following table summarizes the maximum concentration (Cmax) of gatifloxacin in various ocular tissues of New Zealand White rabbits following the topical instillation of a 0.3% ophthalmic gel.

| Ocular Tissue | Cmax (ng/g or ng/mL) |

| Tears | 94880 |

| Cornea | 7340 |

| Conjunctiva | 3652 |

| Sclera | 1745.8 |

| Aqueous Humor | 1310 |

| Iris | 1806 |

| Retina | 244.8 (at 10h) |

| Choroid | 148.2 (at 10h) |

| Lens | 71.3 (at 10h) |

| Plasma | 23.5 |

Data from a study involving a single topical instillation of 0.3% gatifloxacin eye gel.[10]

Experimental Protocols

The methodologies employed in the cited pharmacokinetic studies are crucial for the interpretation and replication of the findings. Below are detailed summaries of the experimental protocols.

Animal Models and Husbandry

-

Species: Sprague-Dawley rats, Beagle dogs, mice, buffalo calves, and New Zealand White rabbits have been utilized in pharmacokinetic studies of gatifloxacin.[3][5][6][8][10]

-

Health Status: Healthy animals were used in all cited studies.

-

Acclimatization: Animals were typically acclimatized to laboratory conditions for at least one week prior to the commencement of experiments.[9]

-

Housing: Standardized temperature, humidity, and lighting conditions were maintained.

-

Ethics: All animal studies were conducted in accordance with the guidelines of relevant institutional animal care and use committees and associations for research in vision and ophthalmology.[4][9]

Dosing and Sample Collection

-

Dosing: Gatifloxacin was administered via various routes, including oral gavage, intravenous injection, intramuscular injection, intraperitoneal injection, subcutaneous injection, and topical ocular instillation.[3][4][5][6][8][10]

-

Sample Collection:

-

Blood/Plasma: Blood samples were collected at predetermined time points. For instance, in murine studies, retro-orbital puncture was used.[5] In rabbit ocular studies, blood specimens were collected alongside ocular tissues.[10]

-

Ocular Tissues: In studies focusing on ocular pharmacokinetics, rabbits were euthanized at various time points, and ocular tissues including the cornea, conjunctiva, sclera, aqueous humor, iris, lens, vitreous body, retina, and choroid were collected.[9][10]

-

Bioanalytical Method

The quantification of gatifloxacin in biological matrices is predominantly achieved using High-Performance Liquid Chromatography (HPLC) coupled with either UV or mass spectrometric detection.

-

Sample Preparation: A common method for extracting gatifloxacin and an internal standard (e.g., ciprofloxacin) from plasma or tissue homogenates is protein precipitation with methanol or solid-phase extraction (SPE).[1][10]

-

Chromatographic Separation:

-

Columns: Reversed-phase C18 columns are frequently used for the separation of gatifloxacin.[11][12]

-

Mobile Phase: A mixture of an acidic buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically used as the mobile phase in an isocratic elution mode.[11][12]

-

-

Detection:

-

HPLC-UV: Detection is often performed at a wavelength of approximately 290-293 nm.[11][13]

-

LC-MS/MS: For higher sensitivity and selectivity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is employed. Detection is achieved using a triple-quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in the positive ion mode, monitoring specific precursor and product ion transitions in the multiple reaction monitoring (MRM) mode.[1][10][12]

-

-

Method Validation: The analytical methods are validated according to regulatory guidelines, assessing parameters such as linearity, precision, accuracy, recovery, and stability.[1][11][12]

Visualized Experimental Workflows and Pathways

The following diagrams illustrate the typical workflows for in vivo pharmacokinetic studies and the bioanalytical quantification of gatifloxacin.

In Vivo Pharmacokinetic Study Workflow

Bioanalytical Method for Gatifloxacin Quantification

Conclusion

The pharmacokinetic profile of this compound varies significantly across different animal species. Notably, the elimination half-life is considerably shorter in rodents compared to dogs and buffalo calves.[3][4][5][6][8] In ocular applications, gatifloxacin demonstrates excellent penetration into various eye tissues, achieving concentrations well above the minimum inhibitory concentrations for many common ocular pathogens.[9][10] The methodologies for quantifying gatifloxacin in biological matrices are well-established, with LC-MS/MS providing the requisite sensitivity and specificity for detailed pharmacokinetic characterization.[1][10][12] This compendium of data and protocols serves as a valuable resource for researchers and drug development professionals engaged in the preclinical assessment of this compound and other related fluoroquinolone antibiotics.

References

- 1. Determination of gatifloxacin in human plasma by liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparative Study of Ocular Pharmacokinetics of Gatifloxacin Between Continuous Lavage and Hourly Topical Instillation in Rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacokinetics-Pharmacodynamics of Gatifloxacin in a Lethal Murine Bacillus anthracis Inhalation Infection Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacodynamics of the New Fluoroquinolone Gatifloxacin in Murine Thigh and Lung Infection Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Plasma concentrations, pharmacokinetics and urinary excretion of gatifloxacin after single intravenous injection in buffalo calves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Plasma Concentrations, Pharmacokinetics and Urinary Excretion of Gatifloxacin after Single Intravenous Injection in Buffalo Calves [agris.fao.org]

- 8. wwwi.vef.hr [wwwi.vef.hr]

- 9. Comparative Study of Ocular Pharmacokinetics of Topical 0.3% Gatifloxacin Eye Gel and Solution in Rabbits [mdpi.com]

- 10. iovs.arvojournals.org [iovs.arvojournals.org]

- 11. Development and validation of stability-indicating high performance liquid chromatography method to analyze gatifloxacin in bulk drug and pharmaceutical preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacokinetic Analysis of Gatifloxacin and Dexamethasone in Rabbit Ocular Biofluid Using a Sensitive and Selective LC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A study to determine the pharmacokinetics of gatifloxacin following a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]

Early-stage research on Gatifloxacin mesylate derivatives

An In-Depth Technical Guide to Early-Stage Research on Gatifloxacin Mesylate Derivatives

Executive Summary

Gatifloxacin, a fourth-generation 8-methoxy fluoroquinolone antibiotic, is recognized for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1] Its bactericidal effect stems from the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication, transcription, and repair.[1][2] The emergence of antibiotic resistance and the desire for enhanced therapeutic profiles have spurred early-stage research into this compound derivatives. This research primarily focuses on modifying the C7-piperazinyl ring, a key site for structure-activity relationship (SAR) manipulation.[3][4] Novel synthesized derivatives have demonstrated promising in vitro potency, in some cases exceeding that of the parent compound and other fluoroquinolones, particularly against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.[5] Beyond antibacterial applications, preliminary studies have explored the antifungal, anti-inflammatory, and even antidepressant potential of these new chemical entities, opening new avenues for therapeutic development.[4][6] This guide synthesizes the available data on the synthesis, pharmacological evaluation, and experimental methodologies related to these novel derivatives.

Introduction to Gatifloxacin and Derivative Development

Mechanism of Action

The primary mechanism of action for Gatifloxacin and its derivatives involves the dual targeting of bacterial type II topoisomerases.[2]

-

DNA Gyrase (Topoisomerase II): This enzyme introduces negative supercoils into bacterial DNA, a process essential for initiating DNA replication. Gatifloxacin binds to the A subunit of DNA gyrase, trapping the enzyme-DNA complex after DNA cleavage and preventing the re-ligation step.[2]

-

Topoisomerase IV: This enzyme is crucial for separating interlinked daughter chromosomes following DNA replication, a process known as decatenation. Inhibition of topoisomerase IV prevents chromosomal segregation, thereby halting cell division.[1][2]

This dual inhibition leads to the cessation of critical cellular processes, resulting in rapid bacterial cell death.[2] The core quinolone structure is essential for this activity.[4]

Rationale for Derivative Development

While Gatifloxacin is a potent antibiotic, the development of derivatives is driven by several key objectives:

-

Overcoming Resistance: To enhance activity against pathogens that have developed resistance to existing fluoroquinolones, such as MRSA.[5]

-

Broadening the Spectrum: To improve potency against challenging Gram-negative organisms like Pseudomonas aeruginosa.[5]

-

Exploring Novel Activities: To investigate potential applications beyond antibacterial therapy, including antifungal and immunomodulatory effects.[3][4]

-

Improving Safety Profiles: To design compounds that retain efficacy while potentially mitigating side effects associated with the fluoroquinolone class.[7]

Synthesis of Gatifloxacin Derivatives

General Synthetic Strategy

The most common strategy for creating Gatifloxacin derivatives involves chemical modification at the secondary amine of the 3-methylpiperazinyl side chain located at the C7 position of the quinolone ring.[3][4] This site is amenable to a variety of reactions, allowing for the introduction of diverse functional groups. A typical synthesis involves the reaction of the Gatifloxacin core with reagents such as acid chlorides or anhydrides in the presence of a base.[4][8]

Experimental Protocol: General Synthesis

The following is a generalized protocol based on published methodologies for synthesizing derivatives at the piperazinyl ring:

-

Dissolution: Gatifloxacin is dissolved in an appropriate anhydrous solvent, such as Dimethyl Sulfoxide (DMSO) or pyridine.[4][9]

-

Addition of Base: A base, commonly triethylamine, is added to the solution to act as an acid scavenger.[4]

-

Reactant Addition: The chosen reactant (e.g., benzoyl chloride, acetic anhydride, or chloroacetyl chloride) is added to the mixture, often dropwise, while stirring at ambient temperature.[4][8]

-

Reaction: The reaction mixture is stirred for a specified period, ranging from several hours to overnight, to allow the reaction to proceed to completion. The progress can be monitored using Thin Layer Chromatography (TLC).[4]

-

Work-up: Upon completion, the mixture is subjected to a work-up procedure, which may involve pouring it into cold water and extracting the product with an organic solvent like ethyl acetate.[4]

-

Purification: The crude product is purified, typically via recrystallization or column chromatography, to isolate the desired derivative.

-

Characterization: The structure and purity of the final compound are confirmed using modern spectroscopic techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS/HRMS).[4][5]

Pharmacological Evaluation and Structure-Activity Relationships

In Vitro Antibacterial Activity

A primary goal of derivative synthesis is to enhance antibacterial potency. The Minimum Inhibitory Concentration (MIC) is the key quantitative measure of in vitro efficacy.

Table 1: In Vitro Antibacterial Activity (MIC) of Novel Gatifloxacin Derivatives

| Compound/Drug | S. aureus (MRSA) (μg/mL) | S. epidermidis (MRSE) (μg/mL) | P. aeruginosa (μg/mL) | Other Gram-Positive & Gram-Negative Strains (μg/mL) | Reference |

|---|---|---|---|---|---|

| Derivative 8 | - | - | - | 0.06 - 4 | [5] |

| Derivative 14 | - | - | - | 0.06 - 4 | [5] |

| Derivative 20 | - | - | 0.06 - 1 | 0.06 - 1 | [5] |

| Derivative A | Potent | - | Very Potent | Very Potent against S. flexneri & K. pneumoniae | [3][4] |

| Gatifloxacin (Parent) | - | - | >2 | - | [5] |

| Levofloxacin (Control) | - | - | 2 | - |[5] |

Data presented is based on available early-stage research; "-" indicates data not specified in the cited source.

Structure-Activity Relationship (SAR) Insights:

-

Most of the synthesized target compounds show good potency against Staphylococcus aureus (including MRSA) and Staphylococcus epidermidis (including MRSE).[5]

-

Derivative 20 exhibited a broad antimicrobial spectrum and was found to be 2-32 times more potent than Levofloxacin and the parent Gatifloxacin against Pseudomonas aeruginosa.[5]

-

Derivative A proved to be highly potent against Gram-negative organisms, particularly P. aeruginosa, Shigella flexeneri, and Klebseilla pneumoniae.[3][4]

In Vitro Antifungal and Anti-inflammatory Activity

Research has also uncovered novel biological activities in Gatifloxacin derivatives, suggesting their potential use beyond bacterial infections.

Table 2: Novel In Vitro Activities of Gatifloxacin Derivatives

| Compound/Drug | Activity Type | Key Finding | Reference |

|---|---|---|---|

| Derivatives A, B, C | Antifungal | Exhibited good antifungal activity compared to in-use quinolones. | [3][4] |

| Derivative B | Anti-inflammatory | Showed good anti-inflammatory activity with an IC₅₀ < 12.5 μg/mL. |[3][4] |

These findings highlight the potential for developing Gatifloxacin-based compounds for a wider range of therapeutic applications.

In Silico Studies and New Therapeutic Targets

Computational methods, such as molecular docking, are being used to explore new applications for Gatifloxacin derivatives. One study investigated their potential as antidepressant agents by docking them against the serotonin transporter protein.

Table 3: In Silico Binding Affinities of Gatifloxacin Derivatives with Serotonin Transporter (PDB ID: 8FSB)

| Compound | Binding Energy (kcal/mol) | Reference |

|---|---|---|

| Gatifloxacin | -6.9 | [6] |

| Gati I | -11.4 | [6] |

| Gati II | -11.1 | [6] |

| Gati V | -9.5 | [6] |

| Gati VI | -9.7 |[6] |

The significantly higher binding affinities of the derivatives compared to the parent compound suggest they may serve as promising candidates for further investigation as antidepressant drugs.[6]

Key Experimental Methodologies

In Vitro Antibacterial Susceptibility Testing

The determination of MIC values is crucial for quantifying antibacterial potency.

-

Agar Dilution Method: This is a reference method for MIC determination.[10]

-

Preparation: Serial two-fold dilutions of the test compounds are prepared and incorporated into molten Mueller-Hinton agar.

-

Inoculation: The agar plates are inoculated with standardized bacterial suspensions (typically 10⁴ CFU per spot).

-

Incubation: Plates are incubated under appropriate conditions (e.g., 35°C for 24 hours).

-

Determination: The MIC is recorded as the lowest concentration of the drug that completely inhibits visible bacterial growth.[10]

-

-

Disc Diffusion Method: Used for qualitative assessment of antibacterial and antifungal activity.[3][4]

In Vitro Anti-inflammatory Assay

The immunomodulatory effects of derivatives have been assessed using whole blood chemiluminescence assays.[4] This method measures the respiratory burst of phagocytes (like neutrophils and monocytes) by quantifying the light emitted (chemiluminescence) upon activation. A reduction in light emission in the presence of the test compound indicates an anti-inflammatory effect. Derivative B was shown to have an IC₅₀ value of <12.5 μg/ml in this assay.[4]

Conclusion and Future Directions

Early-stage research into this compound derivatives has yielded a number of promising compounds with enhanced or novel biological activities. Modifications at the C7-piperazinyl moiety have successfully produced derivatives with superior potency against clinically important and resistant bacteria.[5] Furthermore, the discovery of significant antifungal and anti-inflammatory properties, alongside promising in silico results for CNS targets, suggests that the Gatifloxacin scaffold is a versatile platform for broad therapeutic development.[4][6]

Future research should focus on:

-

In Vivo Efficacy: Testing lead compounds in animal models of infection to validate the in vitro findings.

-

Pharmacokinetic and Toxicity Profiling: Determining the absorption, distribution, metabolism, excretion (ADME), and safety profiles of the most promising derivatives.

-

Mechanism of Action Studies: For derivatives with novel activities (e.g., anti-inflammatory), elucidating the specific molecular pathways they modulate.

-

Further SAR Optimization: Systematically refining the chemical structures to maximize potency and selectivity while minimizing potential toxicity.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of Gatifloxacin? [synapse.patsnap.com]

- 3. Synthesis, characterization, antibacterial, antifungal, and immunomodulating activities of gatifloxacin derivatives [agris.fao.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and in vitro antibacterial activity of a series of novel gatifloxacin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular Docking Insights into Gatifloxacin Derivatives as Prospective Antidepressant Agents – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 7. researchgate.net [researchgate.net]

- 8. jbiochemtech.com [jbiochemtech.com]

- 9. US7531656B2 - Synthesis of gatifloxacin - Google Patents [patents.google.com]

- 10. In vitro activity of gatifloxacin, a new fluoroquinolone, against 204 anaerobes compared to seven other compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of Gatifloxacin Mesylate: A Technical Guide

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Abstract

Gatifloxacin, a fourth-generation 8-methoxyfluoroquinolone, represents a significant advancement in the antimicrobial armamentarium. This technical guide provides a comprehensive overview of the discovery and development history of Gatifloxacin mesylate, from its initial synthesis to its clinical applications. It details the compound's mechanism of action, targeting bacterial DNA gyrase and topoisomerase IV, and presents a thorough review of its antibacterial spectrum. This guide also includes a compilation of key quantitative data, detailed experimental protocols for its synthesis and analysis, and a discussion of its pharmacokinetic and safety profiles. The evolution of Gatifloxacin from a systemic to a primarily ophthalmic agent is also explored, providing valuable insights for drug development professionals.

Introduction

Gatifloxacin is a synthetic broad-spectrum antibacterial agent that emerged as a potent fourth-generation fluoroquinolone.[1] Its development was driven by the need for new antimicrobials with an expanded spectrum of activity, particularly against Gram-positive pathogens and atypical respiratory pathogens, while retaining activity against Gram-negative bacteria. This guide will delve into the history of its discovery, the key milestones in its development, and the scientific underpinnings of its efficacy and safety.

Discovery and Development History

Gatifloxacin, initially designated as AM-1155, was developed by Kyorin Pharmaceutical Co., Ltd. in Japan.[2] It was patented in 1986.[3] Bristol-Myers Squibb later licensed the medication and introduced it to the market in 1999 under the brand name Tequin® for the treatment of respiratory tract infections.[3][4] The ophthalmic formulation was later marketed by Allergan under the brand names Zymar® and Zymaxid®.[3][4]

The systemic formulation of gatifloxacin faced challenges due to concerns about adverse events, particularly dysglycemia (both hypoglycemia and hyperglycemia).[5] This led to its withdrawal from the market in the United States and Canada for systemic use.[5] However, the topical ophthalmic solution has continued to be used for the treatment of bacterial conjunctivitis, demonstrating a favorable risk-benefit profile due to minimal systemic absorption.[5]

Mechanism of Action

The bactericidal action of Gatifloxacin results from the inhibition of two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[1][4] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.[1][4]

-

DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process necessary for the initiation of DNA replication and transcription. Gatifloxacin targets the A subunit of DNA gyrase, stabilizing the enzyme-DNA complex after DNA cleavage and preventing the re-ligation of the DNA strands. This leads to the accumulation of double-strand breaks in the bacterial chromosome, ultimately causing cell death.[2]

-

Topoisomerase IV: This enzyme is primarily involved in the decatenation of interlinked daughter chromosomes following DNA replication, allowing for the segregation of the chromosomes into daughter cells. Gatifloxacin interferes with the B subunit of topoisomerase IV, inhibiting its function and preventing proper cell division.[2]

The dual-targeting mechanism of gatifloxacin is thought to contribute to its potent bactericidal activity and a lower propensity for the development of resistance compared to earlier generation fluoroquinolones.[2]

Figure 1: Mechanism of action of Gatifloxacin.

Quantitative Data

In Vitro Antibacterial Activity

Gatifloxacin exhibits a broad spectrum of activity against a variety of Gram-positive and Gram-negative bacteria, as well as atypical pathogens. The minimum inhibitory concentration required to inhibit the growth of 90% of organisms (MIC90) is a key measure of its in vitro potency.

| Pathogen | Gatifloxacin MIC90 (µg/mL) |

| Streptococcus pneumoniae | 0.25 |

| Haemophilus influenzae | 0.031 |

| Staphylococcus aureus | 0.063 |

| Pseudomonas aeruginosa | 1.28 - 4.0 |

| Streptococcus viridans | 0.22 |

| Klebsiella pneumoniae | [Value one-fourth to one-fifth of moxifloxacin] |

| Enterobacter aerogenes | [Value one-fourth to one-fifth of moxifloxacin] |

| Nocardia asteroides | [Value one-fourth of moxifloxacin] |

| Mycobacterium chelonae | [Value one-fourth of moxifloxacin] |

| (Data compiled from multiple sources)[6][7] |

Pharmacokinetic Parameters

The pharmacokinetic profile of gatifloxacin has been studied in both adult and pediatric populations.

| Parameter | Adult (400 mg oral dose) | Pediatric (10 mg/kg oral dose) |

| Bioavailability | ~96% | High (comparable to IV) |

| Tmax (hours) | 1-2 | ~2.5 |

| Cmax (µg/mL) | ~4.2 | ~4.6 |

| AUC (µg·h/mL) | ~34.4 | >20 |

| Half-life (hours) | 7-14 | ~5.1 |

| Protein Binding | ~20% | ~20% |

| Clearance | ~206 mL/min | ~5.5 mL/min/kg |

| (Data compiled from multiple sources)[8][9][10][11] |

Clinical Efficacy (Bacterial Conjunctivitis)

Clinical trials have demonstrated the efficacy of gatifloxacin ophthalmic solution for the treatment of bacterial conjunctivitis.

| Study | Treatment Group | Vehicle Group |

| Phase III Trials (Zymar®) | Clinical Cure Rate: 77% (40/52) | Clinical Cure Rate: 58% (28/48) |

| Microbiological Eradication: 92% (48/52) | Microbiological Eradication: 72% (34/48) | |

| Phase III Trials (Zymaxid® 0.5%) | Clinical Success: 58% (193/333) | Clinical Success: 45% (148/325) |

| Microbiological Eradication: 90% (301/333) | Microbiological Eradication: 70% (228/325) | |

| (Data compiled from multiple sources)[8][12] |

Experimental Protocols

Synthesis of Gatifloxacin

Several synthetic routes for gatifloxacin have been reported. A common approach involves the following key steps:

Figure 2: General workflow for the synthesis of Gatifloxacin.

Detailed Protocol (Illustrative Example):

-

Preparation of 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid ethyl ester:

-

3-methoxy-2,4,5-trifluorobenzoic acid is converted to its acyl chloride.

-

The acyl chloride is then condensed with diethyl malonate.

-

The resulting product undergoes partial hydrolysis and decarboxylation.

-

This is followed by condensation with triethylorthoformate and subsequent cyclopropylamine displacement and cyclization to yield the quinolone core structure.

-

-

Chelate Formation:

-

The quinolone ethyl ester is treated with boron trifluoride diethyl etherate in a suitable solvent like methyl isobutyl ketone to form a borondifluoride chelate. This step activates the C7 position for nucleophilic substitution.

-

-

Condensation with 2-methylpiperazine:

-

The borondifluoride chelate is then reacted with 2-methylpiperazine. The reaction is typically carried out in a solvent such as dimethyl sulfoxide (DMSO) at an elevated temperature (e.g., 70-85°C).

-

-

Hydrolysis and Isolation:

-

The resulting gatifloxacin borondifluoride chelate is hydrolyzed, often using a base like triethylamine in a mixture of methanol and water, to yield crude gatifloxacin.

-

The crude product is then purified by recrystallization from a suitable solvent system (e.g., methanol/water) to obtain the final pure product.

-

Clinical Trial Protocol for Bacterial Conjunctivitis (Based on NCT00518089)